molecular formula C16H15ClO B1614148 2-Chloro-4'-n-propylbenzophenone CAS No. 64358-07-2

2-Chloro-4'-n-propylbenzophenone

Cat. No.: B1614148
CAS No.: 64358-07-2
M. Wt: 258.74 g/mol
InChI Key: CFMYFZMVJQOATA-UHFFFAOYSA-N
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Description

2-Chloro-4’-n-propylbenzophenone is a chemical compound belonging to the benzophenone family. It is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and other personal care products. This compound has also been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management.

Scientific Research Applications

2-Chloro-4’-n-propylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a UV filter.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of UV-absorbing materials and as an intermediate in the synthesis of other chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-n-propylbenzophenone typically involves a Friedel-Crafts acylation reaction. This process includes the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out at a temperature range of -20 to 15°C .

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions. The reaction mixture is treated with an acid, followed by filtration and crystallization to obtain the final product. This method is advantageous due to its high yield, mild reaction conditions, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones.

Comparison with Similar Compounds

    Benzophenone: A widely used UV-absorbing agent with similar properties.

    4-Hydroxybenzophenone: Another UV filter with hydroxyl functional groups.

    2,4-Dihydroxybenzophenone: Known for its strong UV-absorbing capabilities.

Uniqueness: 2-Chloro-4’-n-propylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine and propyl groups enhance its UV-absorbing efficiency and stability compared to other benzophenone derivatives .

Properties

IUPAC Name

(2-chlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYFZMVJQOATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641771
Record name (2-Chlorophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-07-2
Record name (2-Chlorophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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